4-(3-(Bromomethyl)phenyl)morpholine hydrobromide

Catalog No.
S3055475
CAS No.
1956370-51-6
M.F
C11H15Br2NO
M. Wt
337.055
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-(Bromomethyl)phenyl)morpholine hydrobromide

CAS Number

1956370-51-6

Product Name

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide

IUPAC Name

4-[3-(bromomethyl)phenyl]morpholine;hydrobromide

Molecular Formula

C11H15Br2NO

Molecular Weight

337.055

InChI

InChI=1S/C11H14BrNO.BrH/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H

InChI Key

OGVBFNMHCZSVPI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC(=C2)CBr.Br

solubility

not available

Chemical Properties

-(3-(Bromomethyl)phenyl)morpholine hydrobromide (4-(3-Br-Bn)morpholine HBr) is a molecule comprised of a morpholine ring (a five-membered heterocycle containing nitrogen and oxygen) substituted with a 3-(bromomethyl)phenyl group and bonded with hydrobromide (HBr).

Research Applications

  • Organic Synthesis: The bromomethyl group (CH2Br) can be a useful functional group for further organic transformations. Researchers might explore its reactivity in various coupling reactions to create more complex molecules for further study. Organic Synthesis Reference:
  • Biological Studies: The morpholine ring and the overall structure of 4-(3-Br-Bn)morpholine HBr bear some resemblance to known bioactive molecules. Researchers might investigate its potential interactions with biological targets, such as enzymes or receptors, to understand its biological effects. Bioactive Molecules Reference: )

  • Nucleophilic Substitution: The bromomethyl group is highly reactive, allowing for substitution by nucleophiles such as amines, thiols, and alcohols.
  • Oxidation: The compound can be oxidized to produce corresponding aldehydes or carboxylic acids when treated with oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride .

The biological activity of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide is significant due to its ability to form covalent bonds with biological molecules. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, making it valuable in biochemical research. It has been explored for potential applications in drug development, particularly in designing novel therapeutic agents that target specific biological pathways .

The synthesis of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide typically involves the bromination of 4-(3-methylphenyl)morpholine. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination .

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, improve yield, and enhance scalability. Automated systems allow for precise control over temperature, pressure, and reaction time, resulting in more efficient production processes .

4-(3-(Bromomethyl)phenyl)morpholine hydrobromide has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is used in studying enzyme inhibition and receptor binding due to its capacity to form covalent bonds with proteins and other biological molecules.
  • Medicine: It is explored for potential use in drug development, particularly for creating novel therapeutic agents.
  • Industry: The compound finds application in producing specialty chemicals and materials, including polymers and resins .

The interaction studies involving 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide focus on its mechanism of action. The highly reactive bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This property enables the compound to inhibit enzymatic activity or alter receptor functions, making it a useful tool for biochemical assays and therapeutic research .

Several compounds share structural similarities with 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide. Notable examples include:

  • 4-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)phenylacetic acid

Uniqueness

The uniqueness of 4-(3-(Bromomethyl)phenyl)morpholine hydrobromide lies in the combination of the bromomethyl group and the morpholine ring. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The morpholine ring enhances solubility and stability, making it more versatile for various applications than its counterparts .

Dates

Last modified: 08-18-2023

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